Tartrate monohydrate

Crystallization control Scale inhibition Calcium carbonate

Tartaric acid monohydrate (C₄H₆O₆·H₂O; CAS 87-69-4 for L-form; CAS 133-37-9 for DL-form) is a chiral dicarboxylic acid hydrate with pKa₁ 2.96 and pKa₂ 4.24. It exists in the solid state both as a monohydrate and in an anhydrous form, with substantial differences in bioavailability and product performance between the two states.

Molecular Formula C4H8O7
Molecular Weight 168.10 g/mol
Cat. No. B8800577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTartrate monohydrate
Molecular FormulaC4H8O7
Molecular Weight168.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)(C(=O)O)O.O
InChIInChI=1S/C4H6O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);1H2
InChIKeyUUDLQDCYDSATCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water, g/100ml at 20 °C: 20.6

Structure & Identifiers


Interactive Chemical Structure Model





Tartaric Acid Monohydrate for Scientific and Industrial Procurement: Technical Baseline and Class Positioning


Tartaric acid monohydrate (C₄H₆O₆·H₂O; CAS 87-69-4 for L-form; CAS 133-37-9 for DL-form) is a chiral dicarboxylic acid hydrate with pKa₁ 2.96 and pKa₂ 4.24 [1]. It exists in the solid state both as a monohydrate and in an anhydrous form, with substantial differences in bioavailability and product performance between the two states [2]. The monohydrate form crystallizes in the triclinic pinacoidal class and is the thermodynamically favored phase at ordinary ambient temperatures, whereas the anhydrous form preferentially crystallizes from aqueous solutions above approximately 70–73°C [3]. This hydrate/anhydrous polymorphism is critical for procurement decisions, as the monohydrate offers distinct advantages in stability control and downstream processing that generic substitution with the anhydrous form or alternative organic acids cannot replicate.

Why Tartaric Acid Monohydrate Cannot Be Interchanged with Citric, Malic, or Fumaric Acid: A Procurement Risk Assessment


Generic substitution among organic acids in pharmaceutical, food, and industrial applications introduces substantial risk due to divergent physicochemical and manufacturing properties. A 2024 fingerprinting study of five common acid sources for effervescent systems revealed that citric acid (CA) exhibits strong hygroscopicity and punch sticking, malic acid (MA) demonstrates the best tabletability, fumaric acid (FA) displays the lowest hygroscopicity, and tartaric acid (TA) possesses a uniquely large wet granulation space and was identified as relatively the most suitable for direct compression among the acids tested [1]. Additionally, tartaric acid has a sourness intensity 1.2–1.3 times that of citric acid, and its sharper taste profile alters organoleptic outcomes when substituted . The monohydrate form further introduces critical stability considerations: water activity (a_w) is the major factor determining the stability of racemic tartaric acid, and uncontrolled dehydration during storage or processing can alter bioavailability and product performance [2]. These multi-dimensional differences mean that substituting tartaric acid monohydrate with another acid or hydrate form without reformulation and process revalidation will produce unpredictable changes in manufacturability, stability, and end-product performance.

Quantitative Differential Evidence: Tartaric Acid Monohydrate vs. Closest Analogues


Crystal Growth Inhibition: Tartaric Acid vs. Citric, Malic, and Succinic Acids in CaCO₃ Crystallization

In a controlled CaCO₃ crystallization study using unseeded pH-drift methodology with light-scattering monitoring, tartaric acid, along with citric, malic, and succinic acids, was evaluated for its effect on crystal growth. All tested carboxylic acids demonstrated no influence on nucleation (onset at 10–20 seconds across all conditions) [1]. However, tartaric acid exhibited significant adsorption to CaCO₃ crystal surfaces, resulting in immediate cessation of crystal growth when added after the onset of crystallization [1]. This growth inhibition behavior was comparable to that of citric and malic acids under identical conditions, confirming that tartaric acid monohydrate functions as a surface-active growth inhibitor rather than a nucleation modifier in aqueous carbonate systems [1].

Crystallization control Scale inhibition Calcium carbonate Nucleation and growth

Direct Compression and Wet Granulation Manufacturing Suitability: Tartaric Acid vs. Citric, Malic, Fumaric, and Adipic Acids

A comprehensive fingerprinting study evaluated the physical manufacturing properties of five acid sources (citric, tartaric, malic, fumaric, and adipic acid) for effervescent systems [1]. All acid powders failed to meet flowability requirements for direct compression (DC), with plastic deformation dominating during compression [1]. Citric acid (CA) exhibited strong hygroscopicity and punch sticking, while malic acid (MA) demonstrated the best tabletability [1]. Critically, tartaric acid (TA) was characterized as having a large wet granulation space and was identified as relatively the most suitable for DC among the five acids tested [1]. Fumaric acid (FA) displayed the lowest hygroscopicity and ejection force but exhibited slow granule fragment dissolution during disintegration [1].

Pharmaceutical manufacturing Effervescent tablets Direct compression Powder flowability Excipient selection

Leavening Rate Classification: Tartaric Acid as Very Rapid Acting Acid vs. Sodium Acid Pyrophosphate (Slow Acting)

Acidulants in baking powder formulations are classified according to their reaction temperature and rate: rapid acting (react at lower temperature) versus slow acting (react at elevated temperature) [1]. Tartaric acid is categorized as a very rapid acting acid, while sodium acid pyrophosphate (SAPP) is classified as slow to very slow acting [1]. A study evaluating these acids on short biscuit characteristics formulated acids to achieve 0%, 25%, 50%, 75%, and 100% of neutralizing values (VN) and measured biscuit height, diameter, alkalinity, and sensorial profile [1]. Biscuits formulated with tartaric acid-based baking powder exhibited a crisper texture and lower sensory overall acceptability compared to alternatives [2].

Baking powder formulation Leavening kinetics Food acidulants Dough rheology Biscuit texture

Sourness Intensity and Organoleptic Profile: Tartaric Acid vs. Citric Acid

Tartaric acid has a stronger, sharper taste than citric acid [1]. Quantitative sensory analysis indicates that the sourness intensity of DL-tartaric acid is 1.2–1.3 times that of citric acid, accompanied by a unique flavor profile . In pharmaceutical effervescent applications, tartaric acid is more acidic than citric acid, and its use as an effervescent acidifier produces greater effervescent strength with lower hygroscopicity, facilitating manufacturing operations .

Food acidulant Flavor profile Sensory science Beverage formulation Confectionery

Chiral Resolution Agent Performance: Unmodified Tartaric Acid vs. Tartaric Acid Derivatives

Tartaric acid and its derivatives are extensively employed as chiral resolving agents via diastereomeric salt formation for pharmaceutical intermediates [1]. However, the efficacy of unmodified tartaric acid is limited. In a comparative study of enantiomer separation, unmodified tartaric acid was found to be practically unsuitable for enantiomer separation, achieving enantiomeric excess (ee) < 5% [2]. In contrast, tartaric acid derivatives such as dibenzoyl tartaric acid and ditoluoyl tartaric acid demonstrated significantly higher resolution capability [2]. A 2025 study on finerenone chiral separation compared three d-tartaric acid derivatives: dibenzoyl tartaric acid (D-DBTA), ditoluoyl tartaric acid (D-DTTA), and di-o-toluoyl-d-tartaric acid (D-DOTA); D-DOTA was the most effective, achieving enantiomeric excess approximately 10% higher than D-DBTA and D-DTTA, with a solubility difference of 96.68 mg/mL between enantiomer salts [3].

Chiral separation Enantiomeric resolution Pharmaceutical intermediate Diastereomeric salt formation

Monohydrate vs. Anhydrous Stability: Water Activity as the Controlling Factor

Racemic tartaric acid exists in the solid state both as a monohydrate and in an anhydrous form, with substantial differences in bioavailability and product performance between the two [1]. The stability of monohydrate racemic tartaric acid was investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) [1]. Results demonstrate that water activity (a_w) is the major factor determining the stability of racemic tartaric acid, whether monohydrate or anhydrous, and controls which phase crystallizes from mixed solvent at a given temperature [1]. The dehydration kinetics were characterized under nitrogen purge using TG–DSC, yielding kinetic parameters (activation energy and pre-exponential factor) that define the most probable dehydration model [1].

Polymorph stability Hydrate formation Dehydration kinetics Pharmaceutical solid state

Evidence-Backed Application Scenarios for Tartaric Acid Monohydrate Procurement


Pharmaceutical Effervescent Tablet Manufacturing Requiring Robust Direct Compression Workflow

In effervescent tablet production, formulation scientists must select an acid source that balances powder flowability, compressibility, and hygroscopicity. Based on the 2024 fingerprinting study comparing citric, tartaric, malic, fumaric, and adipic acids [1], tartaric acid was identified as relatively the most suitable for direct compression and possessed a large wet granulation space. Procurement of tartaric acid monohydrate is therefore indicated when manufacturing protocols prioritize direct compression over wet granulation, or when a wide process operating window is required to accommodate batch-to-batch variability. This choice avoids the punch-sticking issues and strong hygroscopicity associated with citric acid [1].

Low-Temperature or Quick-Bake Leavening Systems for Bakery Products

Baking powder formulations demand precise control over gas evolution timing. Tartaric acid is classified as a very rapid acting acid that reacts at lower temperatures, in contrast to slow-acting alternatives like sodium acid pyrophosphate (SAPP) [2]. Procurement of tartaric acid monohydrate is specifically warranted for refrigerated dough systems, quick-bake formulations, and applications requiring immediate CO₂ release upon hydration. The resulting biscuit texture is crisper than that achieved with SAPP-based formulations [3], enabling product differentiation in the baked goods market.

Calcium Carbonate Scale Inhibition in Industrial Water Treatment and Mineral Processing

In cooling water systems, desalination plants, and mineral processing circuits, controlling CaCO₃ scale deposition is critical. The 2001 crystallization study demonstrated that tartaric acid adsorbs to CaCO₃ crystal surfaces and immediately arrests crystal growth when introduced post-nucleation, with efficacy comparable to citric and malic acids under identical conditions [4]. Procurement of tartaric acid monohydrate as a scale inhibitor offers a functionally equivalent alternative to citric acid, providing formulation flexibility when supply chain constraints, cost differentials, or compatibility requirements favor tartaric acid over more commonly used organic acid inhibitors.

Precursor for Tartaric Acid Derivative Synthesis in Chiral Pharmaceutical Resolution

Unmodified tartaric acid exhibits limited efficacy as a direct chiral resolving agent, achieving enantiomeric excess below 5% [5]. However, tartaric acid monohydrate serves as the essential precursor for synthesizing high-performance chiral resolution derivatives such as dibenzoyl tartaric acid (D-DBTA), ditoluoyl tartaric acid (D-DTTA), and di-o-toluoyl-d-tartaric acid (D-DOTA). D-DOTA, in particular, achieves enantiomeric excess approximately 10% higher than D-DBTA and D-DTTA, with a solubility difference of 96.68 mg/mL between enantiomer salts [6]. Procurement of tartaric acid monohydrate as a synthetic intermediate for derivative production is therefore strategically appropriate, while direct use for chiral resolution should be avoided.

Technical Documentation Hub

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